molecular formula C14H4Cl4O2 B125659 1,4,5,8-Tetrachloroanthraquinone CAS No. 81-58-3

1,4,5,8-Tetrachloroanthraquinone

Cat. No. B125659
CAS RN: 81-58-3
M. Wt: 346 g/mol
InChI Key: DUJPMUKIEFLXRE-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrachloroanthraquinone is a chemical compound that serves as a base compound for the synthesis of various derivatives with potential applications, including anticancer agents. It is related to anthraquinone derivatives, which are known for their diverse applications in dyes and medicinal chemistry.

Synthesis Analysis

The synthesis of 1,4,5,8-tetrachloroanthraquinone and its derivatives involves several chemical reactions. For instance, the synthesis of 1,4,5,8-tetrakis(arylamino)anthraquinones is achieved by the condensation of precursors such as 4,5-dinitrochrysazin (DNCZ) and 5,8-dichloroquinizarin (DCQZ) with arylamines in the presence of boric acid, sometimes with the addition of zinc powder . Another derivative, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, was synthesized and purified to a high degree, showing potential as an anticancer agent . Additionally, the synthesis of blue acid dyestuffs from 1-amino-2,4-dichloroanthraquinone involves chlorination, condensation with arylamines, and sulfonation .

Molecular Structure Analysis

The molecular structure of 1,4,5,8-tetrachloroanthraquinone derivatives is characterized by the presence of various functional groups attached to the anthraquinone core. These modifications significantly influence the properties and reactivity of the molecules. For example, the introduction of arylamino groups leads to compounds that absorb in the near-infrared region . The molecular structure also plays a crucial role in the anticancer properties of these compounds, as they can intercalate DNA and inhibit topoisomerase II enzyme .

Chemical Reactions Analysis

Chemical reactions involving 1,4,5,8-tetrachloroanthraquinone derivatives are diverse and include condensation, chlorination, sulfonation, and reduction processes. These reactions are critical for the synthesis of dyes and potential anticancer drugs. For example, the chlorination of 1-aminoanthraquinone leads to the formation of 1-amino-2,4-dichloroanthraquinone, which is a precursor for blue acid dyes . The reactivity of these compounds is also influenced by their ability to form prototropic tautomers and rotational isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4,5,8-tetrachloroanthraquinone derivatives are determined by their molecular structure. The introduction of different substituents can lead to changes in solubility, absorption spectra, and reactivity. For instance, the tetrakis(arylamino) derivatives exhibit very good fastness to light and sublimation, making them suitable for dyeing polybutylene terephthalate film . The electronic absorption spectra of these compounds are influenced by the mode of intramolecular hydrogen bonding and the presence of substituents . The anticancer properties of certain derivatives are attributed to their interaction with DNA and inhibition of topoisomerase II .

Scientific Research Applications

Anticancer Properties 1,4,5,8-Tetrachloroanthraquinone has been studied as a base compound for the production of potential anticancer agents. A derivative, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, was found to have greater cytotoxicity in screening assays than some existing anticancer drugs, suggesting its potential in cancer therapy (Ishmael & Adelsteinsson, 2014).

Development of Stable Red Chromophores 1,4,5,8-Tetrachloroanthraquinone has been used as a starting material for synthesizing N-heterocoronene derivatives, which exhibit similar photostability to perylene dyes and are considered promising as colorants (Duan, Schollmeyer, Müllen, & Li, 2018).

Biocatalyzing Effect in Denitrification Processes This compound has been shown to enhance nitrite denitrification rates when used as an immobilized redox mediator in a novel cellulose acetate technology. The immobilized 1,4,5,8-tetrachloroanthraquinone demonstrated the best biocatalyzed effect, increasing the nitrite denitrification rate significantly (Li et al., 2013).

Near Infrared Absorbing Dyes 1,4,5,8-Tetrachloroanthraquinone has been used in the synthesis of 1,4,5,8-tetrakis(arylamino)anthraquinones, which absorb in the near-infrared spectrum and are useful in coloring materials with high light fastness (Chao, 1992).

Synthesis of Anthraquinone Derivatives for Dyes and Pigments The compound has been instrumental in the synthesis of various anthraquinone derivatives, which are significant in the production of dyes and pigments. These derivatives have applications in coloring fabrics and other materials, demonstrating the versatility of 1,4,5,8-tetrachloroanthraquinone in industrial applications (Law, Kaplan, & Tarnawskyj, 1991).

Future Directions

1,4,5,8-Tetrachloroanthraquinone has been used as a starting material in the synthesis of a N-heterocoronene derivative, which shows similar photostability as perylene dyes, qualifying it as a promising colorant . This suggests potential future directions in the development of new colorants. Additionally, it has been used in the study of nitrite denitrification, suggesting potential applications in environmental science .

properties

IUPAC Name

1,4,5,8-tetrachloroanthracene-9,10-dione
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InChI

InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJPMUKIEFLXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5058850
Record name 9,10-Anthracenedione, 1,4,5,8-tetrachloro-
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Molecular Weight

346.0 g/mol
Source PubChem
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Product Name

1,4,5,8-Tetrachloroanthraquinone

CAS RN

81-58-3
Record name 1,4,5,8-Tetrachloro-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,4,5,8-tetrachloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
CF Hauser, NL Zutty - Macromolecules, 1971 - ACS Publications
The copolymerization reactions of certain vinyl monomers with 1, 4, 5, 8-tetrachloroanthraquinone, 2, 3-di-chloro-1, 4-naphthoquinone, and 2, 3, 5, 6-tetramethyl-p-benzoquinone were …
Number of citations: 6 pubs.acs.org
H Li, J Guo, J Lian, Z Xi, L Zhao, X Liu, C Zhang… - Biodegradation, 2014 - Springer
The biocatalyzing effect of a novel cellulose acetate immobilized redox mediators technology (CE-RM) on nitrite denitrification process was studied with anthraquinone, 1,8-…
Number of citations: 6 link.springer.com
J Guo, H Liu, J Qu, J Lian, L Zhao, W Jefferson… - Bioresource …, 2012 - Elsevier
Structure activity relationships were elucidated by applying chemical structure, electrochemistry and quantum chemical calculations for non-dissolved redox mediators (RM, quinones) …
Number of citations: 27 www.sciencedirect.com
U WHTE - 1968 - Citeseer
Compositions containing potassium chlorate, sugar, vinyl alcohol acetate resin (VAAR), and the white dyes 2-chloroanth--aqumone, and 1, 4, 5, 8-tetrachloroanthraquinone were found …
Number of citations: 2 citeseerx.ist.psu.edu
R Manno… - 1968 - apps.dtic.mil
Compositions containing potassium chlorate, sugar, vinyl alcohol acetate resin VAAR, and the white dyes 2-chloroanthraquinone, and 1, 4, 5, 8-tetrachloranthraquinone were found to …
Number of citations: 2 apps.dtic.mil
L Kang, JB Guo, J Lian, YH Wang, JL Yang… - Huan Jing ke Xue …, 2011 - europepmc.org
Four selected quinone redox mediators with similar structure were conducted to accelerate reactive brilliant red K-2BP decolorization, and the accelerating structure-activity of redox …
Number of citations: 2 europepmc.org
R Duan, D Schollmeyer, K Müllen, C Li - Journal of Materials Chemistry …, 2018 - pubs.rsc.org
Using the commercially available 1,4,5,8-tetrachloroanthraquinone (1) as starting material, a N-heterocoronene derivative 3 was synthesized via a straightforward two-step reaction. …
Number of citations: 10 pubs.rsc.org
DR Ishmael, O Adelsteinsson - Cancer Research, 2014 - AACR
A number of compounds based on the base compound 1,4,5,8 tetrahydroxyanthraquinone have anticancer properties. One compound of this class mitoxantrone bis-5,8 …
Number of citations: 0 aacrjournals.org
W Bradley, PN Pandit - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… the 1 : 8-diamino-compound (VI) gave 1 : 4 : 5 : 8tetra-( a-anthraquinonylamino) anthraquinone (V), identical with the products obtained by heating 1 : 4 : 5 : 8-tetrachloroanthraquinone …
Number of citations: 2 pubs.rsc.org
Q Zhou, B Li, X Su, B Cao, Y Li, H Yin, Y Shi - Journal of Luminescence, 2022 - Elsevier
The electron transfer (ET) from photoinduced quantum dot (QDs) to electron acceptors through a nanoscale interface plays a crucial part in the functionality and efficiency of QDs-…
Number of citations: 2 www.sciencedirect.com

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